2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid
Description
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is a synthetic organic compound characterized by its unique structure, which includes an imidazolidinone ring attached to a methylpentanoic acid backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
CAS No. |
1697932-88-9 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.2 |
Purity |
86 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Attachment to Methylpentanoic Acid: The imidazolidinone intermediate is then reacted with a suitable alkylating agent to introduce the methylpentanoic acid moiety. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazolidinone, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its medicinal properties includes investigations into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. Detailed studies on its binding affinity, specificity, and downstream effects are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]pentanoic acid: Lacks the methyl group on the pentanoic acid moiety.
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-ethylpentanoic acid: Contains an ethyl group instead of a methyl group.
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylhexanoic acid: Has an additional carbon in the alkyl chain.
Uniqueness
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the imidazolidinone ring and the methyl group on the pentanoic acid backbone can influence its reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
